N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
N,N,4-Trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative featuring a piperazine ring substituted with a pyridin-2-ylmethyl group at the 4-position. This compound is structurally characterized by a pyrimidin-2-amine core with three methyl groups (N,N,4-trimethyl) and a bulky piperazinyl substituent. Its synthesis typically involves nucleophilic substitution reactions between chloropyrimidine precursors and functionalized piperazines, followed by purification via column chromatography or HPLC .
Properties
IUPAC Name |
N,N,4-trimethyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-14-12-16(20-17(19-14)21(2)3)23-10-8-22(9-11-23)13-15-6-4-5-7-18-15/h4-7,12H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMOQWJXKNYPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4,6-trimethylpyrimidine and suitable amines under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with 1-(pyridin-2-ylmethyl)piperazine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine core, potentially converting it into dihydropyrimidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the nitrogen atoms of the piperazine ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.
Scientific Research Applications
N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels, where the compound can modulate their activity through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes critical to cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on variations in the pyrimidine core, substituents, and side-chain modifications. Below is a comparative analysis:
Key Observations
Substituent Impact on Bioactivity: The presence of a pyridin-2-ylmethyl group (as in the target compound and ) is associated with enhanced binding to biological targets via π-π stacking or hydrogen bonding. However, its anti-mycobacterial activity in is attributed to the pyrazolo-pyrimidine core, which the target compound lacks. Piperazine vs.
Core Modifications: Pyrimidine derivatives with fused rings (e.g., pyrazolo-pyrimidine in or thiopyrano-pyrimidine in ) exhibit superior bioactivity due to increased planarity and metabolic stability. The target compound’s simple pyrimidine core may limit its potency unless combined with optimized substituents.
Synthetic Accessibility :
- The target compound’s synthesis is less complex than fused heterocycles like , making it a viable candidate for further derivatization. However, its purification requires advanced techniques (e.g., HPLC) due to polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
